5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran
Description
5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran (C₁₀H₁₁BrO) is a brominated dihydrobenzofuran derivative featuring methyl substituents at the 2- and 3-positions of the partially saturated furan ring. Its molecular structure includes a fused benzene ring and a tetrahydrofuran-like moiety, with bromine at the 5-position of the aromatic system. The compound’s InChIKey is SRFPLWAUHXFLAY-UHFFFAOYSA-N, and its SMILES string is CC1C(OC2=C1C=C(C=C2)Br)C . Predicted collision cross-section (CCS) values for its adducts range from 142.5 to 148.7 Ų, indicating moderate molecular size and polarity .
Properties
IUPAC Name |
5-bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFPLWAUHXFLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dimethyl-2,3-dihydro-1-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation can produce a ketone or carboxylic acid .
Scientific Research Applications
Organic Synthesis
5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran serves as a versatile building block in organic synthesis. It is often used as an intermediate for creating more complex organic molecules. Its unique reactivity allows for various chemical transformations, including nucleophilic substitutions and cyclizations.
The compound's derivatives have demonstrated promising biological activities:
- Antimicrobial Properties : Several studies have reported that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds derived from this compound have shown efficacy against various bacterial strains.
- Anticancer Activity : Research indicates that benzofuran derivatives can act as potent anticancer agents. Specific derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in cancerous cells.
Pharmaceutical Development
In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its structural features allow it to interact with biological targets involved in various diseases:
- Anti-inflammatory Agents : The compound has shown potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antiviral Agents : Some studies suggest that derivatives may possess activity against viruses such as hepatitis C .
Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Effects |
|---|---|---|---|
| This compound | Moderate | High | Potential anti-inflammatory |
| 5-Bromo-2,3-dihydrobenzofuran | Low | Moderate | Antiviral properties |
| 5-Chloro-2,3-dimethylbenzofuran | Moderate | Low | None reported |
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity against breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against resistant bacterial strains. The findings revealed that specific halogenated derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or DNA, leading to modulation of biological pathways. The specific pathways and targets depend on the functional groups present in the derivatives and their structural features .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Saturation
Table 1: Structural Features of Key Analogues
| Compound Name | CAS Number | Molecular Formula | Substituents | Saturation | Molecular Weight | Key Features |
|---|---|---|---|---|---|---|
| 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran | - | C₁₀H₁₁BrO | 2-CH₃, 3-CH₃, 5-Br | Dihydro | 227.05 | Partially saturated, methyl |
| 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | 5337-94-0 | C₁₀H₁₁BrO | 2-CH₃ (geminal), 5-Br | Dihydro | 227.1 | Geminal dimethyl, steric bulk |
| 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6 | C₈H₇BrO | 5-Br | Dihydro | 199.05 | No methyl groups |
| 5-Bromo-2,3-dimethyl-1-benzofuran | 3782-16-9 | C₁₀H₉BrO | 2-CH₃, 3-CH₃, 5-Br | Aromatic | 225.08 | Fully aromatic, no saturation |
| Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | 1187828-95-0 | C₁₀H₉BrO₃ | 2-COOCH₃, 5-Br | Dihydro | 257.08 | Ester functional group |
| 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | 885280-79-5 | C₈H₈BrNO | 3-NH₂, 5-Br | Dihydro | 214.06 | Amine substituent |
Key Observations:
- Saturation Effects : The dihydro structure (partial saturation) in the target compound reduces aromaticity compared to fully aromatic analogues like 5-Bromo-2,3-dimethyl-1-benzofuran (CAS 3782-16-9). This increases reactivity toward electrophilic additions but decreases stability under oxidative conditions .
- Functional Group Diversity : Derivatives like the carboxylate ester (CAS 1187828-95-0) and amine (CAS 885280-79-5) introduce polar groups, altering solubility and reactivity profiles. For example, the ester group enables nucleophilic acyl substitution, while the amine facilitates hydrogen bonding .
Physicochemical Properties
Table 2: Predicted and Experimental Properties
| Compound Name | Boiling Point (°C) | Melting Point (°C) | LogP | Solubility (Water) |
|---|---|---|---|---|
| This compound | N/A | N/A | ~2.8* | Low |
| 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | N/A | N/A | ~3.1* | Very Low |
| 5-Bromo-2,3-dihydro-1-benzofuran | N/A | N/A | ~2.3* | Moderate |
| 5-Bromo-2,3-dimethyl-1-benzofuran | N/A | N/A | ~3.0* | Low |
| Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | N/A | N/A | ~1.5 | Moderate |
| 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | N/A | N/A | ~1.2 | High |
Key Observations:
- Lipophilicity : Methyl groups increase LogP values (e.g., target compound: ~2.8 vs. unsubstituted dihydrobenzofuran: ~2.3), enhancing membrane permeability but reducing water solubility .
- Polar Functional Groups : The carboxylate ester and amine derivatives exhibit lower LogP and higher water solubility due to hydrogen-bonding capabilities .
Biological Activity
5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Overview of Benzofuran Derivatives
Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of halogen substituents, such as bromine in this compound, significantly influences its reactivity and biological effects.
The biological activity of this compound is largely attributed to its interaction with various cellular targets:
- Inflammation Modulation : Benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The bromination enhances their efficacy compared to non-brominated analogs .
- Cancer Cell Proliferation Inhibition : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and survival .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, metabolic stability, and bioavailability play significant roles:
- Solubility : The compound has shown improved solubility profiles due to structural modifications that enhance its pharmacokinetic properties .
- Metabolism : Studies indicate that the introduction of a quaternary center into the structure can block key metabolic sites, thereby prolonging its action in vivo .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various benzofuran derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
Anticancer Properties
In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | <10 | Induction of apoptosis |
| MCF7 (Breast Cancer) | <15 | Inhibition of cell cycle progression |
These findings highlight its potential as a lead compound for drug development in oncology .
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from other benzofuran derivatives:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| 2,3-Dimethylbenzofuran | No halogen | Lower reactivity |
| 5-Chloro-2,3-dimethyl-2,3-dihydro-1-benzofuran | Chlorine instead of bromine | Different antimicrobial profile |
| 5-Fluoro-2,3-dimethyl-2,3-dihydro-1-benzofuran | Fluorine impacts reactivity | Enhanced anticancer properties |
The presence of bromine enhances the compound's reactivity and biological interactions compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
